molecular formula C15H10F3NO3 B7817781 3-(3-(Trifluoromethyl)Benzamido)Benzoic Acid

3-(3-(Trifluoromethyl)Benzamido)Benzoic Acid

Cat. No.: B7817781
M. Wt: 309.24 g/mol
InChI Key: ZIGLSSBDZXZZRB-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)Benzamido)Benzoic Acid is a chemical compound characterized by its trifluoromethyl group and benzamido functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trifluoromethyl)Benzamido)Benzoic Acid typically involves the following steps:

  • Benzamido Formation: The benzamido group (-C(O)NHPh) can be introduced through the reaction of the trifluoromethylated benzene with an amine under suitable conditions, such as using acyl chloride and a base.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(Trifluoromethyl)Benzamido)Benzoic Acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the trifluoromethyl group or the benzamido group, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups, such as halides, esters, and ethers.

Scientific Research Applications

3-(3-(Trifluoromethyl)Benzamido)Benzoic Acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Industry: The compound is used in the production of materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-(3-(Trifluoromethyl)Benzamido)Benzoic Acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological effects. The benzamido group can also participate in hydrogen bonding and other interactions, contributing to the compound's activity.

Comparison with Similar Compounds

  • Trifluoromethylbenzoic Acid: Similar in structure but lacks the benzamido group.

  • Benzamidoacetic Acid: Similar in structure but lacks the trifluoromethyl group.

  • Trifluoromethylbenzamide: Similar in structure but lacks the carboxylic acid group.

Uniqueness: 3-(3-(Trifluoromethyl)Benzamido)Benzoic Acid is unique due to the combination of the trifluoromethyl and benzamido groups, which provide distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)11-5-1-3-9(7-11)13(20)19-12-6-2-4-10(8-12)14(21)22/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGLSSBDZXZZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 3-aminobenzoic acid (1.1 g, 7.9 mmol) in anhydrous THF (20 mL), 3-(trifluoromethyl)benzoyl chloride (2.0 g, 9.6 mmol) was added slowly. The mixture was stirred at room temperature under argon for overnight. The solvent was removed under reduced pressure and re-crystallized from chloroform to afford the title compound as a white solid (1.2 g, 49%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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